5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Overview
Description
5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains bromine, oxadiazole, and dihydropyrimidinone moieties
Mechanism of Action
Target of Action
Compounds with 1,2,4-oxadiazole structures have been synthesized as anti-infective agents, suggesting potential targets could be various infectious pathogens .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, which could influence their interaction with targets .
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazole compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of infectious pathogens .
Pharmacokinetics
A study on a related compound suggests that it is lipophilic in nature and should cross the blood-brain barrier (log p > 26) .
Result of Action
Given the anti-infective properties of related 1,2,4-oxadiazole compounds, it can be inferred that the compound may inhibit the growth or replication of infectious pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules containing oxadiazole and dihydropyrimidinone moieties, such as:
- 5-Bromo-2-(3-methyl-[1,2,4]oxadiazol-5-yl)-pyridine
- 3-(5-bromo-2,3-dimethoxy-phenyl)-[1,2,4]oxadiazole .
Uniqueness
5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-2-3-8-13-9(17-14-8)5-15-6-12-4-7(11)10(15)16/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGJASHQMNMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2C=NC=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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